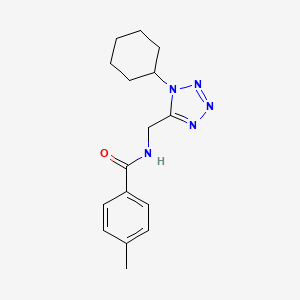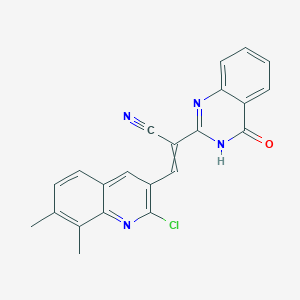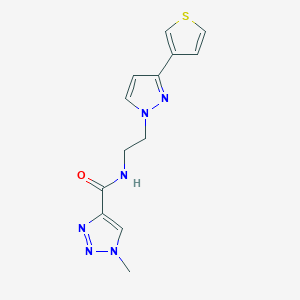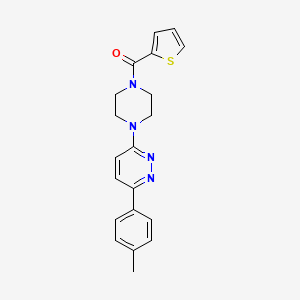![molecular formula C18H15N3O4 B2845018 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898463-43-9](/img/structure/B2845018.png)
4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is an organic compound composed of a complex structure incorporating nitro, benzamide, and pyrroloquinoline moieties. It's a synthetic molecule, likely developed in the pursuit of therapeutic or research applications, given its intricate design and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of this compound typically involves multi-step organic synthesis:
Formation of the pyrroloquinoline core: : This could involve cyclization reactions starting from simpler aromatic precursors.
Introduction of the 4-nitrobenzoyl group: : This is likely achieved via nucleophilic substitution reactions on a suitable intermediate with 4-nitrobenzoyl chloride or an equivalent reagent.
Final assembly: : Linking the pyrroloquinoline and the nitrobenzamide through an amide bond formation, likely using coupling agents such as EDC or HATU in an appropriate solvent (e.g., dichloromethane, DMF).
Industrial Production Methods
Given the specialized nature of this molecule, it's not something likely to be mass-produced industrially without specific demand. In an industrial setting, the process would involve large-scale synthesis following optimized reaction conditions to ensure high yield and purity, employing standard industrial organic synthesis techniques like continuous flow chemistry or batch reactors.
Chemical Reactions Analysis
Types of Reactions
Reduction: : The nitro group can undergo reduction to form an amino group, often using reagents like iron/hydrochloric acid or catalytic hydrogenation.
Substitution: : The compound can participate in nucleophilic aromatic substitution reactions, particularly involving the nitro group as an electron-withdrawing entity.
Amide Bond Hydrolysis: : Under acidic or basic conditions, the amide bond might hydrolyze to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: : Iron in hydrochloric acid, Pd/C with H2 gas, or other mild reducing agents.
Substitution: : Reagents like sodium ethoxide or methoxide in ethanol.
Hydrolysis: : Hydrochloric acid (acidic hydrolysis) or sodium hydroxide (basic hydrolysis).
Major Products
Reduction: : 4-amino-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide.
Hydrolysis: : Corresponding carboxylic acid and 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amine.
Scientific Research Applications
Chemistry
As a model compound in studies of nitro and amide reduction mechanisms.
Intermediate in the synthesis of more complex organic molecules or potential drugs.
Biology
Potential bioactive molecule for in vitro studies, including cytotoxicity assays or enzyme inhibition studies.
Medicine
Exploration in drug design and development, especially if linked to known biological targets through structure-activity relationship (SAR) studies.
Industry
Specialized applications in fine chemical synthesis or as a precursor to functionalized materials.
Mechanism of Action
The mechanism of action would depend on its biological target, which could involve inhibition or modulation of specific enzymes or receptors. The nitro group might undergo bio-reductive activation, leading to intermediates that interact with nucleophilic sites in proteins or DNA, a common pathway for bioactive nitroaromatics.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: : Similar except lacking the nitro group, likely less reactive in redox chemistry.
4-nitro-N-(2-oxo-1,2-dihydroquinolin-8-yl)benzamide: : Another analogue, but with a simpler quinoline core structure.
Uniqueness
The 4-nitro group adds unique chemical reactivity, especially in reduction and substitution reactions.
The pyrroloquinoline core provides a distinct framework that could impart specific biological activity or properties different from simpler structures.
There you have it. A deep dive into the intricate world of 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide. Any other compounds you want to uncover?
Properties
IUPAC Name |
4-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16-10-13-9-14(8-12-2-1-7-20(16)17(12)13)19-18(23)11-3-5-15(6-4-11)21(24)25/h3-6,8-9H,1-2,7,10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSJXMZMHKGWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2844935.png)
![Tert-butyl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B2844937.png)


![ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2844943.png)


![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2844949.png)
![3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2844950.png)

![N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844952.png)

![1-(5-Chloro-2-methoxyphenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one](/img/structure/B2844955.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2844957.png)
